molecular formula C21H22N4O3S2 B4655200 N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE

N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE

Cat. No.: B4655200
M. Wt: 442.6 g/mol
InChI Key: ZALZDSPDQPVAMY-UHFFFAOYSA-N
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Description

N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamoylmethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring This intermediate is then reacted with 4-methoxybenzyl chloride to introduce the methoxyphenyl group

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE can be compared with other thiadiazole derivatives, such as:

  • N-{5-[(METHYLTHIO)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE}
  • N-{5-[(ETHOXYCARBONYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE}

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-28-17-10-7-16(8-11-17)13-22-19(27)14-29-21-25-24-20(30-21)23-18(26)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-14H2,1H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALZDSPDQPVAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 2
N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE

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